molecular formula C19H28N4O7 B12590606 1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline CAS No. 573690-71-8

1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline

Cat. No.: B12590606
CAS No.: 573690-71-8
M. Wt: 424.4 g/mol
InChI Key: LQHFXIRGOYXVPO-IHRRRGAJSA-N
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Description

1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline is a complex organic compound that belongs to the class of peptides This compound is characterized by its unique structure, which includes a proline residue linked to an alanyl-glycyl sequence, with a prop-2-en-1-yloxycarbonyl group attached

Preparation Methods

The synthesis of 1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline involves several steps, starting with the protection of amino groups using the prop-2-en-1-yloxycarbonyl group. The synthetic route typically includes the following steps:

    Protection of Amino Groups: The amino groups of the proline and alanine residues are protected using the prop-2-en-1-yloxycarbonyl group.

    Peptide Bond Formation: The protected amino acids are then coupled using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups are removed under acidic conditions to yield the final peptide.

Industrial production methods for this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides.

Chemical Reactions Analysis

1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-en-1-yloxycarbonyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and methanol, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline has a wide range of scientific research applications:

    Chemistry: The compound is used in the synthesis of complex peptides and as a building block for more intricate molecular structures.

    Biology: It is utilized in studies related to protein-protein interactions and enzyme-substrate specificity.

    Industry: It is used in the production of peptide-based materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways involved in its action may include signal transduction pathways and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline can be compared with other similar compounds, such as:

    1-{[(2-Methyl-2-propanyl)oxy]carbonyl}-L-prolyl-L-proline: This compound has a similar structure but with a different protecting group.

    N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride: This compound is used in bioorthogonal reactions and has a similar protecting group but different amino acid residues.

The uniqueness of this compound lies in its specific sequence of amino acids and the presence of the prop-2-en-1-yloxycarbonyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

573690-71-8

Molecular Formula

C19H28N4O7

Molecular Weight

424.4 g/mol

IUPAC Name

(2S)-1-[2-[[(2S)-2-[[(2S)-1-prop-2-enoxycarbonylpyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C19H28N4O7/c1-3-10-30-19(29)23-9-4-6-13(23)17(26)21-12(2)16(25)20-11-15(24)22-8-5-7-14(22)18(27)28/h3,12-14H,1,4-11H2,2H3,(H,20,25)(H,21,26)(H,27,28)/t12-,13-,14-/m0/s1

InChI Key

LQHFXIRGOYXVPO-IHRRRGAJSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)OCC=C

Canonical SMILES

CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)OCC=C

Origin of Product

United States

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